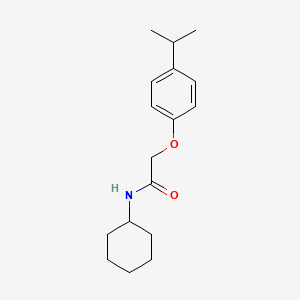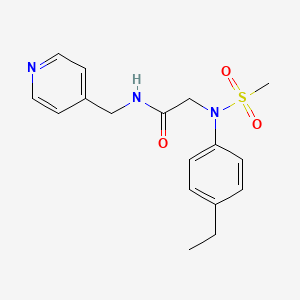
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide, also known as CPI-1189, is a novel compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of N-acylphenylhydroxylamines and exhibits a unique mechanism of action.
Mecanismo De Acción
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide exhibits a unique mechanism of action. It acts as a modulator of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide binds to the sigma-1 receptor and regulates its activity, leading to the modulation of various signaling pathways. This modulation results in the activation of neuroprotective pathways and the inhibition of pro-inflammatory pathways, leading to the potential therapeutic effects of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide.
Biochemical and Physiological Effects
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects suggest that N-cyclohexyl-2-(4-isopropylphenoxy)acetamide may have potential therapeutic applications in the treatment of neurodegenerative diseases and inflammation-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments. It has a high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide is also stable and can be easily synthesized in large quantities, making it a cost-effective compound for lab experiments. However, N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use as an anti-inflammatory agent in the treatment of inflammation-related disorders. Additionally, the development of new analogs of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide with improved properties such as solubility and half-life could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis method of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide involves the reaction of cyclohexylamine with 4-isopropylphenol in the presence of acetic anhydride to form N-cyclohexyl-4-isopropylphenolamine. This intermediate is then reacted with chloroacetyl chloride in the presence of triethylamine to form N-cyclohexyl-2-(4-isopropylphenoxy)acetamide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent and in the treatment of pain.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)14-8-10-16(11-9-14)20-12-17(19)18-15-6-4-3-5-7-15/h8-11,13,15H,3-7,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZJTJUAUWMFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(propan-2-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)



![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)




![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)
